4-Methyl-7-nitroisoquinoline chemical structure and properties
4-Methyl-7-nitroisoquinoline chemical structure and properties
An In-Depth Technical Guide to 4-Methyl-7-nitroisoquinoline: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with diverse biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline derivatives have demonstrated significant therapeutic potential.[2][3] The introduction of specific substituents, such as methyl and nitro groups, can modulate the electronic and steric properties of the isoquinoline ring system, offering a pathway to fine-tune its pharmacological profile. This guide provides a comprehensive technical overview of 4-Methyl-7-nitroisoquinoline, a specific derivative with potential applications in drug discovery and chemical biology. Due to the limited availability of experimental data for this particular compound, this guide will also draw upon data from closely related analogues and computational predictions to provide a thorough understanding of its chemical nature.
Chemical Structure and Physicochemical Properties
4-Methyl-7-nitroisoquinoline possesses a bicyclic aromatic structure with a methyl group at the 4-position and a nitro group at the 7-position. These substitutions are expected to influence the molecule's reactivity and biological interactions.
2D and 3D Representations:
(A) 2D Chemical Structure
Caption: 2D structure of 4-Methyl-7-nitroisoquinoline.
(B) 3D Conformer
A 3D conformer of the molecule would show a largely planar isoquinoline ring system with the methyl and nitro groups also lying in or close to the plane of the rings.
Physicochemical Data Summary:
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | - |
| Molecular Weight | 188.18 g/mol | [4] |
| XLogP3 | 2.4 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Exact Mass | 188.058577502 Da | [4] |
| Topological Polar Surface Area | 58.7 Ų | [4] |
| Heavy Atom Count | 14 | [4] |
Proposed Synthetic Strategies
The synthesis of 4-Methyl-7-nitroisoquinoline can be approached through established methods for isoquinoline ring formation, followed by or incorporating nitration. The Bischler-Napieralski and Reissert reactions are two classical and versatile methods for constructing the isoquinoline core.[5][6]
Strategy 1: Bischler-Napieralski Reaction Followed by Nitration
The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be aromatized.[7]
Proposed Experimental Protocol:
Step 1: Synthesis of the Precursor Amide
-
React 3-aminostyrene with a suitable acetylating agent to introduce the nitrogen functionality.
-
Perform a Heck or Suzuki coupling to introduce a methyl group at the appropriate position on the aromatic ring.
-
Reduce the vinyl group to an ethyl group.
-
Acylate the resulting phenylethylamine with acetic anhydride to yield the N-acetyl-β-(3-methylphenyl)ethylamine precursor.
Step 2: Bischler-Napieralski Cyclization and Aromatization
-
Dissolve the N-acetyl-β-(3-methylphenyl)ethylamine precursor in a suitable solvent such as toluene.
-
Add phosphoryl chloride (POCl₃) dropwise at 0 °C.[5]
-
Reflux the mixture for 2-4 hours.[7]
-
Cool the reaction mixture and carefully quench with ice water.
-
Basify with an aqueous solution of sodium hydroxide and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydro-4-methylisoquinoline.
-
Aromatize the dihydroisoquinoline by heating with a palladium-on-carbon (Pd/C) catalyst in a high-boiling solvent like decalin to yield 4-methylisoquinoline.
Step 3: Nitration
-
Dissolve the 4-methylisoquinoline in concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) until the product precipitates.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-Methyl-7-nitroisoquinoline. The regioselectivity of nitration can be influenced by the reaction conditions.[8]
Synthetic Workflow Diagram (Strategy 1):
Caption: Proposed synthesis of 4-Methyl-7-nitroisoquinoline via the Bischler-Napieralski reaction.
Strategy 2: Reissert Reaction
The Reissert reaction allows for the introduction of substituents at the C1 position of the isoquinoline ring and can be adapted for the synthesis of nitro-substituted isoquinolines.[6][9]
Proposed Experimental Protocol:
-
Start with a pre-functionalized 3-methyl-nitrobenzene derivative.
-
Through a series of reactions, convert this starting material into a 2-formyl- or 2-acetyl-4-nitrotoluene.
-
Condense this with an aminoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization to form the 4-methyl-7-nitroisoquinoline ring system.
A more direct approach involves the nitration of a Reissert compound formed from 4-methylisoquinoline.[10]
Synthetic Workflow Diagram (Strategy 2):
Caption: Proposed synthesis of 4-Methyl-7-nitroisoquinoline via a Reissert compound intermediate.
Predicted Spectroscopic Characterization
While experimental spectra for 4-Methyl-7-nitroisoquinoline are not available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Several signals are expected in the aromatic region (δ 7.0-9.0 ppm). The protons on the isoquinoline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to coupling with neighboring protons. The presence of the electron-withdrawing nitro group will likely cause a downfield shift for the protons in its vicinity.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected, likely in the range of δ 2.5-3.0 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Multiple signals are anticipated in the aromatic region (δ 120-160 ppm). The carbon atom attached to the nitro group (C7) would be significantly deshielded and appear at a lower field. The quaternary carbons of the ring fusion will also be present.
-
Methyl Carbon: A signal for the methyl carbon is expected in the aliphatic region, likely around δ 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
Aromatic C-H Stretch: Bands in the region of 3000-3100 cm⁻¹.[7]
-
C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
NO₂ Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are anticipated around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[6]
-
C-H Bending: Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) will be indicative of the substitution pattern on the aromatic rings.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the nitro group (NO₂) to give a fragment at m/z = 142, and the loss of a hydrogen radical followed by rearrangement. The presence of the stable aromatic ring system would likely result in a relatively intense molecular ion peak.[11]
Potential Biological Activities and Applications in Drug Discovery
While there is no specific pharmacological data for 4-Methyl-7-nitroisoquinoline, the broader class of isoquinoline and nitroaromatic compounds exhibits a wide range of biological activities, suggesting potential areas for investigation.
-
Anticancer Activity: Many isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12][13] The mechanism of action can vary, including DNA intercalation, inhibition of topoisomerase, and disruption of microtubule dynamics. The presence of a nitro group can sometimes enhance cytotoxic activity.[14]
-
Antimicrobial and Antifungal Activity: The isoquinoline scaffold is found in several natural and synthetic antimicrobial agents.[15] Nitroaromatic compounds are also known for their antimicrobial properties.[14] Therefore, 4-Methyl-7-nitroisoquinoline could be explored for its potential as an antibacterial or antifungal agent.
-
Enzyme Inhibition: Isoquinoline derivatives have been shown to inhibit various enzymes, making them attractive candidates for the development of targeted therapies.[16]
The specific substitution pattern of 4-Methyl-7-nitroisoquinoline makes it a valuable candidate for screening in various biological assays to explore its therapeutic potential.
Safety, Handling, and Storage
Specific toxicity data for 4-Methyl-7-nitroisoquinoline is not available. However, as a nitroaromatic compound, it should be handled with caution. Nitroaromatic compounds are known to have potential health hazards, including toxicity and mutagenicity.[2][14] The safety precautions for the related compound, 5-nitroisoquinoline, include warnings for skin and eye irritation, and respiratory irritation.[17]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Methyl-7-nitroisoquinoline is an intriguing isoquinoline derivative with potential for applications in medicinal chemistry and drug discovery. While experimental data on this specific compound is scarce, this guide has provided a comprehensive overview of its structure, predicted properties, and plausible synthetic routes based on established chemical principles and data from related compounds. The proposed synthetic strategies, utilizing the Bischler-Napieralski and Reissert reactions, offer a solid foundation for its preparation in a laboratory setting. Further experimental investigation into the synthesis, characterization, and biological evaluation of 4-Methyl-7-nitroisoquinoline is warranted to fully elucidate its potential as a valuable building block for the development of novel therapeutic agents.
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